molecular formula C6H13ClN2O3S B2920955 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride CAS No. 2377032-28-3

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

Cat. No. B2920955
CAS RN: 2377032-28-3
M. Wt: 228.69
InChI Key: DDUKDBYDBUIUKA-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 2377032-28-3 . It has a molecular weight of 228.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide hydrochloride . The InChI code for this compound is 1S/C6H12N2O3S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H2,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 228.7 .

Scientific Research Applications

Conformational Studies

  • 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride has been studied for its conformational free energies, particularly in the context of amino sugars like D-glucose, D-galactose, and D-mannose. These studies focus on the stable conformations of amino sugars in α- and β-anomers in Cl and 1C chair forms, emphasizing the anomeric effect due to electrostatic interactions between charged amino groups and hydroxyl groups (Taga & Osaki, 1975).

Synthesis and Antibacterial Studies

  • Research includes the synthesis of derivatives from 2-amino substituted benzothiazole and their antibacterial and antifungal activities. These studies contribute to the understanding of the compound's potential in pharmaceutical applications (Patel & Agravat, 2007).

Anticancer Drug Development

  • Synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer activities. This involves studying its structure and molecular docking analysis targeting specific receptors (Sharma et al., 2018).

Material Synthesis

  • The compound has been used in the synthesis of materials, such as amide and imide compounds, which are models for polyimides. These materials have applications in creating novel, high-strength, flame-resistant materials (Gravel et al., 1999).

Peptide Synthesis

  • It plays a role in the synthesis of peptides, such as the formation of benzyloxycarbonyl peptide esters, which are then converted into free peptides. This is vital in the field of biochemistry and drug development (Stewart, 1967).

Structural Studies

  • Structural studies, including the characterization of derivatives such as N-acetylbacillosamine, have been conducted to understand the molecular composition and properties of the compound (Zehavi & Sharon, 1973).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of pharmaceuticals, such as derivatives of paracetamol, and explored for their analgesic and antipyretic properties (Reddy et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUKDBYDBUIUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

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